molecular formula C13H15FN2O B2493277 N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide CAS No. 1285683-70-6

N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide

Cat. No. B2493277
CAS RN: 1285683-70-6
M. Wt: 234.274
InChI Key: SJQSNRRBRJUKOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorobenzamide compounds involves complex chemical processes, including fluorination reactions and the use of various precursor molecules. For instance, a study by Yamasaki et al. (2011) discusses the development of a novel PET ligand through fluorination of a precursor molecule, which demonstrates the intricate synthesis processes involved in creating fluorobenzamide derivatives (Yamasaki et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of such compounds is crucial for understanding their potential interactions and functions. For example, the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides were described by Suchetan et al. (2016), illustrating the conformation and molecular geometry that could be relevant to N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide (Suchetan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving fluorobenzamides can lead to the formation of novel compounds with distinct properties. For example, Lu et al. (2022) reported on a formal [4+2] cycloaddition reaction of N-fluorobenzamides, demonstrating the chemical versatility and reactivity of fluorobenzamide derivatives (Lu et al., 2022).

Physical Properties Analysis

The physical properties of N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide, such as solubility, melting point, and stability, are influenced by its molecular structure. Although specific studies on this compound were not found, related research on fluorobenzamides provides insights into their general physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, pharmacological potential, and interactions with biological targets, are crucial for the application of N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide. Studies on similar compounds, like the work by Felts et al. (2010), which explores non-competitive antagonists of mGlu(5) within a related chemical series, offer valuable information on the chemical behavior and potential applications of such compounds (Felts et al., 2010).

Scientific Research Applications

Chemical Interactions and Molecular Behavior

N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide's related compounds have been studied to understand their chemical interactions and molecular behavior. For instance, 2‐Fluorobenzamide and its derivatives show spin‐spin couplings between the aromatic fluorine and the nitrogen and carbon of the amide group, which are crucial in studying intramolecular hydrogen bonding and its effects on molecular properties (Rae, Weigold, Contreras, & Biekofsky, 1993). This understanding contributes to the broader field of magnetic resonance in chemistry and aids in the design of molecules with specific magnetic properties.

Drug Development and Imaging

In drug development and imaging, novel radioligands for positron emission tomography (PET) imaging, such as those targeting metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains, have been synthesized to improve diagnostic tools and therapeutic agents. These include compounds like 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, demonstrating the compound's relevance in developing imaging agents for neurological research and potential treatments (Fujinaga et al., 2012).

Metabolism and Synthesis Studies

Studies on metabolism and synthesis, such as the labeling of N-(2-diethylaminoethyl)-4-iodobenzamide and its derivatives, are crucial for understanding how these compounds are processed in biological systems and can be used for detecting metastatic melanoma in nuclear medicine (Moreau et al., 1995). These insights are valuable for developing new diagnostic and therapeutic strategies for cancer.

Catalytic and Chemical Transformations

In catalytic and chemical transformations, the iron-catalyzed, fluoroamide-directed C-H fluorination showcases how N-fluoro-2-methylbenzamides can be transformed, highlighting the role of such compounds in facilitating novel chemical reactions for synthesizing fluorinated molecules, which are significant in pharmaceuticals and agrochemicals (Groendyke, AbuSalim, & Cook, 2016).

Mechanism of Action

The mechanism of action of “N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide” is not clearly documented in the sources I found .

properties

IUPAC Name

N-(2-cyanobutan-2-yl)-3-fluoro-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-4-13(3,8-15)16-12(17)10-6-5-9(2)11(14)7-10/h5-7H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQSNRRBRJUKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CC(=C(C=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide

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